molecular formula C110H205N3O39P2 B8234834 Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)

カタログ番号: B8234834
分子量: 2255.7 g/mol
InChIキー: LQKZRFADNCODFM-UIHQQFNTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is a complex molecule that plays a crucial role in the structure of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. This compound is significant in the field of microbiology and biochemistry due to its involvement in bacterial endotoxin activity, which can trigger strong immune responses in humans and animals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) typically involves the chemical modification of lipid A, a component of LPS. The process includes the incorporation of 3-deoxy-D-manno-octulosonic acid (Kdo) residues into the lipid A structure. This is achieved through glycosylation reactions, where Kdo donors are reacted with lipid A under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and purification techniques such as chromatography to isolate the final product .

化学反応の分析

Types of Reactions

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of ketones or aldehydes, while reduction can lead to the formation of alcohols .

科学的研究の応用

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) has numerous applications in scientific research:

作用機序

The mechanism of action of Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) involves its interaction with the immune system. The compound binds to toll-like receptor 4 (TLR4) on the surface of immune cells, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This response is part of the body’s defense mechanism against bacterial infections .

類似化合物との比較

Similar Compounds

Uniqueness

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt) is unique due to the specific incorporation of Kdo residues into the lipid A structure, which enhances its ability to interact with the immune system and trigger a strong response. This makes it a valuable tool for studying bacterial endotoxin activity and developing related therapeutics .

生物活性

Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt), commonly referred to as Kdo2-Lipid A, is a chemically defined lipopolysaccharide (LPS) derivative that exhibits significant biological activity, particularly in the context of immune response modulation. This article explores its structure, mechanisms of action, and implications in immunopharmacology, supported by relevant case studies and research findings.

Structure and Properties

Kdo2-Lipid A is characterized by the presence of two 3-deoxy-D-manno-octulosonic acid (KDO) residues linked to a lipid A backbone. Its molecular formula is C110H198N2Na4O39P2C_{110}H_{198}N_{2}Na_{4}O_{39}P_{2} with a molecular weight of approximately 2326.646 g/mol . This compound is notable for its endotoxin activity, comparable to that of native LPS, and its selective interaction with Toll-like receptor 4 (TLR4), a key player in the innate immune response.

Kdo2-Lipid A activates TLR4 through its interaction with the myeloid differentiation protein 2 (MD2), triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and prostaglandin E2 (PGE2). In vitro studies have demonstrated that Kdo2-Lipid A at a concentration of 1 µM can stimulate TNF and PGE2 release from adult rat spinal astrocytes .

Key Findings from Research Studies

  • In Vitro Studies : Kdo2-Lipid A was shown to induce TNF release of 6.2 ± 0.6 ng/mL and PGE2 release of 1.4 ± 0.3 ng/mL from spinal astrocyte cultures .
  • In Vivo Studies : An intrathecal injection of Kdo2-Lipid A in male Holzman Sprague-Dawley rats resulted in allodynia, indicating its potential role in pain modulation via TLR4 activation .

Comparative Analysis with Native LPS

The biological activity of Kdo2-Lipid A has been compared with that of native LPS, revealing that Kdo2-Lipid A induces similar immune responses at lower concentrations. Specifically, research indicates that 1 µg of Kdo2-Lipid A elicits a response equivalent to that produced by 10 µg of native LPS . This property makes Kdo2-Lipid A a promising candidate for therapeutic applications where reduced dosage and side effects are desired.

Parameter Kdo2-Lipid A Native LPS
Endotoxin ActivityEquivalentHigh
TLR4 ActivationYesYes
Cytokine InductionTNF, PGE2TNF, IL-6
Effective Dose1 µg10 µg

Applications in Immunopharmacology

The unique properties of Kdo2-Lipid A present various opportunities for pharmacological exploitation:

  • Vaccine Development : Structurally modified Kdo2-Lipid A can be utilized as an adjuvant in vaccines to enhance immune responses without the adverse effects associated with traditional LPS.
  • Antimicrobial Strategies : Targeting the biosynthetic pathway of Kdo2-Lipid A presents a novel approach for developing antibiotics against Gram-negative bacteria .
  • Anti-inflammatory Interventions : Kdo2-Lipid A/TLR4 antagonists may serve as therapeutic agents for conditions characterized by excessive inflammation .

Case Studies

  • Spinal Glial TLR4-Mediated Nociception : Research has shown that spinal glial cells activated by Kdo2-Lipid A contribute to pain signaling pathways through TLR4 .
    • Study Reference: Saito O et al., Br J Pharmacol. 2010;160(7):1754-1764.
  • Molecular Dynamics Simulations : Studies utilizing molecular dynamics simulations have illustrated how antimicrobial peptides interact with membranes containing Kdo2-Lipid A, providing insights into membrane dynamics and peptide insertion mechanisms .

特性

IUPAC Name

azane;(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H202N2O39P2.H3N/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2;/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138);1H3/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97+,98+,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZRFADNCODFM-UIHQQFNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H205N3O39P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2255.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。